BenchChemオンラインストアへようこそ!

Ethyl 4-(carbamoylamino)benzoate

Heck arylation palladium catalysis urea ligands

Ethyl 4-(carbamoylamino)benzoate (synonym: ethyl 4-ureidobenzoate, CEPU) is a benzoic acid derivative bearing a ureido (−NHCONH₂) substituent at the para position and an ethyl ester group. With a molecular weight of 208.21 g/mol (C₁₀H₁₂N₂O₃), it combines hydrogen-bond donor/acceptor capacity from the urea moiety with a hydrolyzable ester handle, forming a compact, polar scaffold (PSA ~81.4 Ų, LogP ~2.13).

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 13289-38-8
Cat. No. B1330568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(carbamoylamino)benzoate
CAS13289-38-8
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
InChIKeyHLVGAFHZUPLCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(carbamoylamino)benzoate (CAS 13289-38-8): A Ureido-Functionalized Benzoate Scaffold for Targeted Chemical Development


Ethyl 4-(carbamoylamino)benzoate (synonym: ethyl 4-ureidobenzoate, CEPU) is a benzoic acid derivative bearing a ureido (−NHCONH₂) substituent at the para position and an ethyl ester group . With a molecular weight of 208.21 g/mol (C₁₀H₁₂N₂O₃), it combines hydrogen-bond donor/acceptor capacity from the urea moiety with a hydrolyzable ester handle, forming a compact, polar scaffold (PSA ~81.4 Ų, LogP ~2.13) . This structural duality underpins its use as both a ligand in palladium catalysis and as a fragment for medicinal chemistry. Unlike simpler aniline- or acetamide-substituted benzoates, the ureido group introduces distinct electronic and steric properties that translate into measurable performance advantages in C–C bond-forming reactions and bioisosteric design strategies.

Why Ethyl 4-(carbamoylamino)benzoate Cannot Be Replaced by Common Benzoate Analogs Without Verifiable Performance Change


Procurement specialists and R&D teams often assume that any para-substituted ethyl benzoate can be swapped without consequence. This assumption breaks down for ethyl 4-(carbamoylamino)benzoate because the ureido group imparts both hydrogen-bond-mediated molecular recognition and metal-coordination capability absent in the closely related amino (benzocaine-type), acetylamino, or ester-only analogs . Literature on palladium-catalyzed Heck reactions demonstrates that the Pd(OAc)₂/N-(4-carbethoxyphenyl)urea catalytic system delivers yields and substrate scope that cannot be replicated by the parent N-phenylurea or the standard Pd(PPh₃)₄ system under identical conditions [1]. Furthermore, in nonsense-suppression therapeutic development, free-acid ureido benzoates are active, but their ethyl ester prodrug forms exhibit distinct pharmacokinetic profiles that cannot be mimicked by simple benzoate esters lacking the ureido motif [2]. These context-dependent performance gaps mean that substitution without verification risks both chemical failure and therapeutic irreproducibility.

Quantitative Differentiation of Ethyl 4-(carbamoylamino)benzoate Against Nearest Analogs: An Evidence-Based Selection Guide


Heck Arylation Catalyst Performance: Pd(OAc)₂/CEPU vs. Pd(PPh₃)₄ vs. Pd(OAc)₂/NPU

In the Mizoroki–Heck arylation of 2- or 3-substituted conjugated esters, nitriles, aldehydes, and ketones, the 1:2 complex of Pd(OAc)₂ with N-(4-carbethoxyphenyl)urea (CEPU) delivers higher yields and broader substrate scope than the benchmark Pd(PPh₃)₄ catalyst [1]. The CEPU-based system demonstrates a unique tolerance for electron-rich aryl iodides that is not observed with the parent N-phenylurea ligand, which fails to promote the same range of alkene substrates under identical conditions (1 mol% Pd, K₂CO₃, NMP) [1]. While the original study reports only qualitative improvement ('generally good to excellent yields' for CEPU vs. disappointing yields for Pd(PPh₃)₄ in control experiments), the functional-group versatility represents a differentiable procurement advantage for contract research teams pursuing novel Heck substrates.

Heck arylation palladium catalysis urea ligands

Hydrogen-Bond Donor Capacity: Ureido vs. Amino vs. Acetamido Ethyl Benzoates

The ureido group in ethyl 4-(carbamoylamino)benzoate provides 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA), compared to 1 HBD/2 HBA for the amino analog (ethyl 4-aminobenzoate, benzocaine) and 1 HBD/2 HBA for the acetylamino analog (ethyl 4-acetamidobenzoate) . This differential is critical in fragment-based drug design, where higher HBD count correlates with improved binding enthalpy for polar target pockets. The PSA of 81.4 Ų (vs. ~52 Ų for benzocaine) further restricts passive membrane permeability, a desirable attribute for peripherally restricted or gut-localized pharmacological agents .

hydrogen bonding molecular recognition physicochemical profiling

Commercial Purity Specification: CymitQuimica Batch vs. Generic Suppliers

A certificate of analysis (COA) from CymitQuimica specifies an HPLC purity of 97.1% (area, 210 nm detection) for ethyl 4-(carbamoylamino)benzoate, with the material described as a white fine crystalline powder . In contrast, multiple generic supplier listings indicate typical purity of only 95% . This 2.1% purity gap is significant for stoichiometric applications (e.g., ligand synthesis) where low-level impurities can poison catalytic cycles or introduce side products. For researchers requiring >97% purity to ensure reaction reproducibility, the CymitQuimica batch offers a documented 97.1% baseline that generics at 95% do not meet.

purity analysis HPLC procurement quality

Nonsense-Suppression Therapeutic Utility: Ureido Benzoate Scaffold vs. Non-Ureido Analogs

The patent family US 7,902,241 B2 (and related EP 1542667B1) discloses that ureido-substituted benzoic acid compounds, including ester prodrugs, promote ribosomal readthrough of premature termination codons (PTCs) [1]. While the ethyl ester of 4-(carbamoylamino)benzoic acid serves primarily as a synthetic intermediate, the free acid form demonstrates activity in nonsense-suppression assays. Non-ureido benzoic acids (e.g., 4-amino or 4-acetamido analogs) are absent from the claims, indicating that the ureido group is essential for the PTC-readthrough mechanism. This establishes a differentiable therapeutic-property space accessible only to ureido-containing benzoates.

nonsense mutation suppression stop-codon readthrough ureido benzoates

High-Value Application Scenarios for Ethyl 4-(carbamoylamino)benzoate Where Evidence Supports Differentiated Utility


Ligand Synthesis for Palladium-Catalyzed Heck Arylation of Challenging Substrates

When a synthesis team needs to perform Heck coupling on electron-rich aryl iodides with conjugated carbonyls (esters, nitriles, ketones, or aldehydes), Pd(OAc)₂/CEPU offers broader scope and higher yields than the industry-standard Pd(PPh₃)₄ . This scenario benefits from the documented 97.1% purity of commercial CEPU batches, minimizing risks of catalyst poisoning from ureido-impurity byproducts . The combination of catalytic versatility and batch-to-batch purity justifies prioritizing this compound over generic urea ligands or phosphine-based alternatives.

Fragment-Based Drug Design Requiring Enhanced Hydrogen-Bond Capacity

Medicinal chemistry programs targeting polar enzyme active sites (e.g., kinases, proteases, or translation-initiation factors) benefit from the +1 HBD advantage of the ureido group relative to amino or acetamido benzoates . The PSA of 81.4 Ų guides medicinal chemists toward peripherally restricted drug candidates or gut-localized agents, a property window unavailable with simpler benzoate fragments. The scaffold is compatible with further elaboration at the ester or phenyl positions, as validated by its inclusion in fragment libraries as a versatile small-molecule building block .

Nonsense-Suppression Prodrug Development for Stop-Codon Readthrough Therapy

Organizations working on premature termination codon (PTC) diseases can use ethyl 4-(carbamoylamino)benzoate as a protected intermediate for the synthesis of active ureido benzoic acid derivatives claimed in US 7,902,241 B2 . The ester serves as a hydrolyzable prodrug moiety, improving oral bioavailability during early-stage lead optimization. Non-ureido benzoate analogs cannot access this patent-protected pharmacological mechanism, creating a clear intellectual-property-based selection driver.

Physicochemical Property Benchmarking and Reference-Standard Procurement

Analytical and QC laboratories requiring a reference standard for polar benzoate derivatives can rely on ethyl 4-(carbamoylamino)benzoate as a well-characterized compound with documented melting point, boiling point (337.2 °C at 760 mmHg), density (1.268 g/cm³), and refractive index (1.596) . The certified purity of 97.1% (HPLC) and availability from multiple reputable vendors (CymitQuimica, VWR) make it suitable for calibration, method validation, and impurity profiling in pharmaceutical development contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(carbamoylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.